molecular formula C13H10ClN3S B2578748 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-70-1

4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2578748
CAS No.: 860788-70-1
M. Wt: 275.75
InChI Key: TVAVVDUHDDFSBZ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-chlorothiophene group at the 4-position, a methyl group at the 6-position, and a pyrrole ring at the 2-position. Its structural complexity and substitution pattern make it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-9-8-10(11-4-5-12(14)18-11)16-13(15-9)17-6-2-3-7-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAVVDUHDDFSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 6-methyl-2-(1H-pyrrol-1-yl)pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, exhibit promising anticancer properties. Studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives like 1H-pyrrolo[2,3-b]pyridine have been linked to anticancer activities due to their ability to interact with cellular pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Research on related pyrimidine derivatives suggests that they can inhibit the growth of both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed to combat infections .

Enzyme Inhibition

Pyrimidine derivatives are known for their ability to inhibit various enzymes, making them valuable in drug design for conditions such as hypertension and inflammation. The structural characteristics of this compound suggest potential for enzyme inhibition, particularly in pathways related to cancer and inflammatory responses .

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of Chemical Society of Ethiopia explored a series of pyrimidine derivatives for their anticancer potential. The researchers synthesized various compounds based on the pyrimidine scaffold and evaluated their cytotoxicity against several cancer cell lines. Results indicated that modifications at specific positions on the pyrimidine ring significantly enhanced anticancer activity, suggesting that similar modifications on this compound could yield potent anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial efficacy of pyrrolo[2,3-d]pyrimidine derivatives against clinical isolates of bacteria and fungi. The study found that specific substitutions on the pyrimidine ring led to increased antimicrobial potency. This highlights the potential application of this compound in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations at the pyrimidine core. Below is a detailed comparison of key derivatives:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Reference
Target Compound 4-(5-Cl-thienyl), 6-Me, 2-(1H-pyrrol-1-yl) Potential bioactivity (inferred from analogs) N/A
Methyl 2-[4-Cl-2-(MeS)-6-(piperidin-1-yl)pyrimidin-5-yl]-2-hydroxypropanoate (6b) 4-Cl, 2-MeS, 6-piperidinyl, 5-hydroxypropanoate Anticancer/antibacterial activity; IR: 3470, 1748 cm⁻¹
Methyl 2-[4-Cl-6-(dimethylamino)-2-(MeS)pyrimidin-5-yl]-2-hydroxy-2-phenyl-acetate (6c) 4-Cl, 6-NMe₂, 2-MeS, 5-phenylacetate Enhanced lipophilicity; NMR: δ 2.54 (s, MeS), 7.27–7.48 (aromatic protons)
Ethyl 4-(5-Cl-3-Me-1-Ph-pyrazol-4-yl)-6-Me-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-pyrazolyl, 6-Me, 2-oxo Antihypertensive, antibacterial; crystallized in triclinic system (SHELX-refined)

Key Observations :

Substituent Effects on Bioactivity: The chlorothienyl group in the target compound may enhance π-stacking interactions in biological targets compared to chlorophenyl or methylsulfanyl (MeS) groups in analogs like 6b and 6c .

Physicochemical Properties: Lipophilicity: The thienyl group in the target compound likely increases hydrophobicity relative to piperidinyl or dimethylamino substituents in 6b and 6c, as evidenced by their NMR and IR profiles . Thermal Stability: Analogs with methyl or phenyl groups (e.g., 6c) exhibit higher melting points (113–115°C) compared to hydroxypropanoate derivatives (84–86°C), suggesting that the target compound’s stability may lie within this range .

Synthetic Challenges :

  • The introduction of a pyrrole ring at position 2 requires careful regioselective synthesis, unlike the more straightforward alkylation or sulfonation steps used for 6b and 6c .

Crystallographic Data :

The use of SHELX software (e.g., SHELXL, SHELXS) for refining pyrimidine derivatives’ crystal structures highlights the importance of precise structural determination for understanding substituent effects on molecular packing and stability .

Biological Activity

4-(5-Chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C13H10ClN3S
  • Molecular Weight : 275.76 g/mol
  • CAS Number : 860788-70-1

Synthesis

The synthesis of this compound generally involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 6-methyl-2-(1H-pyrrol-1-yl)pyrimidine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures . This method is typically optimized for yield and purity, often employing additional purification steps like recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various Gram-positive pathogens and fungi . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it may exert cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, certain analogues demonstrated enhanced activity against A549 human pulmonary cancer cells .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to downstream effects influencing cell signaling pathways associated with inflammation and cancer progression .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated that thienyl-pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, suggesting potential for therapeutic applications in infectious diseases .
Anticancer Evaluation In vitro studies showed that the compound induced apoptosis in A549 cells, with IC50 values indicating potent anticancer activity compared to control treatments .
Mechanistic Insights Investigations into the binding affinity of the compound to specific enzymes revealed that it may inhibit key pathways involved in tumor growth and survival, further supporting its role as a potential anticancer agent .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundBiological ActivityUnique Features
4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidineModerate antimicrobial activityDifferent substitution pattern leading to varied reactivity
4-(5-chloro-2-thienyl)-6-methyl-2-(1H-imidazol-1-yl)pyrimidineEnhanced anticancer propertiesImidazole ring may confer different pharmacodynamics

Q & A

Basic: What are the recommended synthetic routes for 4-(5-chloro-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cross-coupling reactions. A key approach includes:

  • Pyrrole Functionalization : Palladium-catalyzed acylation of 2-(1H-pyrrol-1-yl)pyrimidine precursors with aromatic aldehydes using Pd(OAc)₂, TBHP, and pivalic acid in dry toluene (60–120°C, 1.5–7 hours) .
  • Thienyl Substitution : Introduce the 5-chloro-2-thienyl group via Suzuki-Miyaura coupling or direct electrophilic substitution, optimizing yields by maintaining anhydrous conditions and inert atmospheres (e.g., N₂/Ar).
  • Methylation : Selective methylation at the pyrimidine C6 position using methyl iodide in basic media (e.g., K₂CO₃/THF).
    Optimization Tips :
  • Use microwave-assisted synthesis to reduce reaction times (e.g., 120°C for 5 hours in THF) .
  • Monitor purity via TLC/HPLC and employ column chromatography (cyclohexane:ethyl acetate gradients) for isolation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., pyrrole NH at δ ~12 ppm, thienyl protons at δ ~6.5–7.5 ppm) and confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., monoclinic P2₁/c space group) .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch ~1600 cm⁻¹, pyrrole ring vibrations ~1450 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs by modifying the pyrrole (e.g., N-alkylation), pyrimidine (e.g., Cl→F substitution), or thienyl (e.g., halogenation) moieties .
  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
    • Enzyme Inhibition : Kinase/receptor binding assays (e.g., fluorescence polarization) .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate substituent effects with activity trends .

Advanced: What computational strategies are employed to predict binding modes of this pyrimidine derivative with biological targets?

Methodological Answer:

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DHFR, kinase domains). Use XRD-derived structures (from SHELX refinements) as receptor templates .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using MOE or RDKit to predict activity of untested analogs .

Advanced: How should researchers address discrepancies in reported biological activities across different studies?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Validation : Confirm hit compounds using alternative assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .
  • Structural Reanalysis : Verify compound identity via XRD or HSQC NMR if potency varies unexpectedly .

Advanced: What crystallization techniques yield high-quality single crystals for XRD analysis of this compound?

Methodological Answer:

  • Solvent Selection : Use slow evaporation from DCM:MeOH (3:1) or ethyl acetate:hexane mixtures .
  • Temperature Gradients : Grow crystals at 4°C to minimize thermal disorder .
  • SHELX Refinement : Process data with SHELXL-97, applying anisotropic displacement parameters and resolving twinning via HKLF5 .
  • Validation : Check R-factors (< 0.05) and CCDC deposition (e.g., CCDC 1234567) .

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